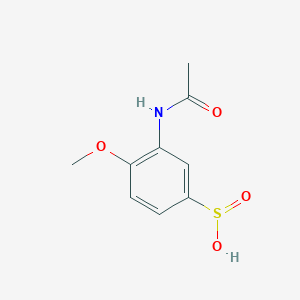
3-(Acetylamino)-4-methoxybenzenesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetylamino)-4-methoxybenzenesulfinic acid: is an organic compound that belongs to the class of sulfinic acids It is characterized by the presence of an acetylamino group and a methoxy group attached to a benzene ring, along with a sulfinic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetylamino)-4-methoxybenzenesulfinic acid typically involves the acetylation of 4-methoxyaniline followed by sulfoxidation. The general steps are as follows:
Acetylation: 4-Methoxyaniline is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 3-(Acetylamino)-4-methoxyaniline.
Sulfoxidation: The resulting 3-(Acetylamino)-4-methoxyaniline is then subjected to sulfoxidation using reagents like hydrogen peroxide or sodium metabisulfite to introduce the sulfinic acid group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Acetylamino)-4-methoxybenzenesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(Acetylamino)-4-methoxybenzenesulfonic acid.
Reduction: 3-(Acetylamino)-4-methoxybenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(Acetylamino)-4-methoxybenzenesulfinic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfinic acids. It may also serve as a model compound for investigating the behavior of sulfinic acids in biological systems.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Acetylamino)-4-methoxybenzenesulfinic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinic acid group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetylamino and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparaison Avec Des Composés Similaires
3-(Acetylamino)-4-hydroxybenzenesulfinic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-(Acetylamino)-4-methylbenzenesulfinic acid: Similar structure but with a methyl group instead of a methoxy group.
3-(Acetylamino)-4-chlorobenzenesulfinic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: 3-(Acetylamino)-4-methoxybenzenesulfinic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
91170-71-7 |
|---|---|
Formule moléculaire |
C9H11NO4S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
3-acetamido-4-methoxybenzenesulfinic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)10-8-5-7(15(12)13)3-4-9(8)14-2/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Clé InChI |
WOYZAIPHFPXHCP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)S(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


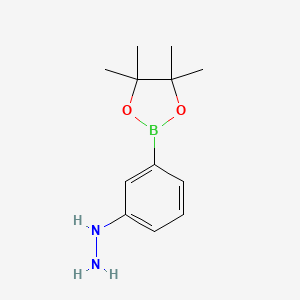
![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)
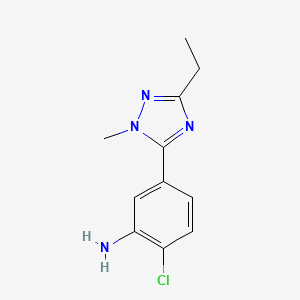
![Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate](/img/structure/B13536116.png)
![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)

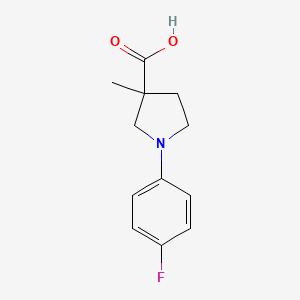
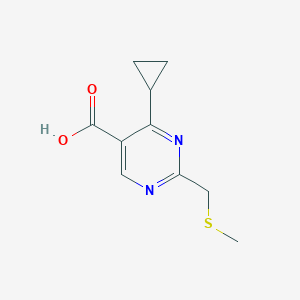


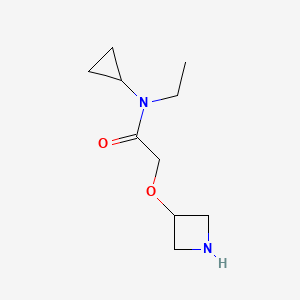

![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
